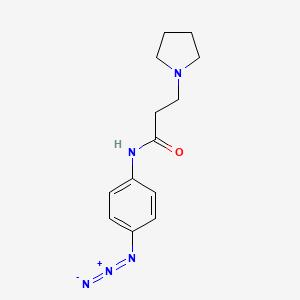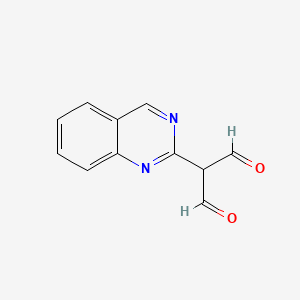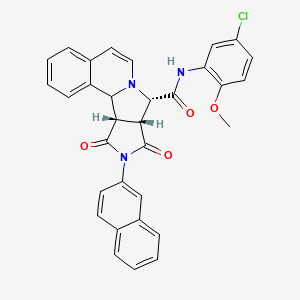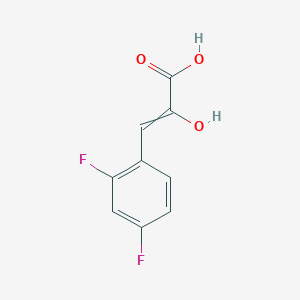
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a propanamide linkage. The presence of the azide group makes it particularly useful in click chemistry and other bioorthogonal reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves multiple steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.
Amide Bond Formation: The propanamide linkage can be formed by reacting the azide-containing intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for reducing the azide group.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the azide group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is primarily based on the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is harnessed in bioorthogonal reactions, where the compound can label biomolecules without interfering with biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(4-Azidophenyl)-3-(morpholin-1-yl)propanamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in specific applications where the properties of the pyrrolidine ring are advantageous.
Eigenschaften
CAS-Nummer |
921201-92-5 |
|---|---|
Molekularformel |
C13H17N5O |
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
N-(4-azidophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-5-3-11(4-6-12)15-13(19)7-10-18-8-1-2-9-18/h3-6H,1-2,7-10H2,(H,15,19) |
InChI-Schlüssel |
NROAMANHTUPYJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)





![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
